Phthalic Acid-d4 1-Ethylpropyl Ester
Description
Properties
Molecular Formula |
C₁₃H₁₂D₄O₄ |
|---|---|
Molecular Weight |
240.29 |
Synonyms |
1,2-Benzenedicarboxylic Acid-d4 1-(1-Ethylpropyl) Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Phthalate Esters
Regiospecific Deuteration Techniques for Aromatic Rings in Phthalate (B1215562) Precursors
The synthesis of the target molecule begins with the isotopic labeling of a suitable precursor, typically phthalic anhydride (B1165640). Phthalic anhydride is an important industrial chemical that serves as the starting point for the large-scale production of most phthalate esters. wikipedia.org It is commercially produced via the catalytic oxidation of o-xylene (B151617) or naphthalene. wikipedia.orgchemicalbook.comnih.gov
To create Phthalic Acid-d4, the four hydrogen atoms on the aromatic ring of the precursor must be replaced with deuterium (B1214612). This is achieved through hydrogen-deuterium (H-D) exchange reactions. Several methods exist for the deuteration of aromatic rings, often employing a deuterium source like deuterium oxide (D₂O) and a catalyst. oup.com
Common catalytic systems for this purpose include:
Heterogeneous Catalysts: Transition metals like platinum on a carbon support (Pt/C) can efficiently catalyze H-D exchange on aromatic rings using D₂O. oup.com This method is advantageous due to the ease of catalyst removal after the reaction.
Homogeneous Catalysts: Metal-free catalysts, such as tris(pentafluorophenyl)borane, can also facilitate the regioselective deuteration of aromatic compounds under mild conditions. Ruthenium-based catalysts have also been developed for the selective deuteration of aromatic carbonyl compounds. nih.gov
Acid or Base Catalysis: Deuteration can also be promoted by acids or bases. oup.com
For the synthesis of phthalic anhydride-d4, a precursor like o-xylene-d10 (B166450) could be used. sci-hub.se Alternatively, phthalic acid can be deuterated and subsequently dehydrated to form phthalic anhydride-d4. wikipedia.orggoogle.com The selection of a specific method depends on factors like the desired deuterium incorporation efficiency, the stability of the substrate to the reaction conditions, and the cost-effectiveness of the catalyst and deuterium source. oup.com
Esterification Chemistry for Specific Alkyl Chain Derivatization (e.g., 1-Ethylpropyl)
Once the deuterated precursor, phthalic anhydride-d4, is obtained, the next step is to attach the 1-ethylpropyl ester groups. This is accomplished through an esterification reaction with the corresponding alcohol, in this case, 1-ethylpropyl alcohol (also known as pentan-3-ol).
The esterification of phthalic anhydride with an alcohol is typically a two-step process: wikipedia.org
Monoester Formation: The first reaction is a rapid, non-catalytic ring-opening of the anhydride by one molecule of the alcohol. This forms a monoester, specifically mono-(1-ethylpropyl) phthalate-d4. wikipedia.org
C₆D₄(CO)₂O + CH₃CH₂CH(OH)CH₂CH₃ → C₆D₄(CO₂H)CO₂CH(CH₂CH₃)₂
Diester Formation: The second esterification, which converts the carboxylic acid group of the monoester into the second ester group, is a slower, reversible reaction. wikipedia.org This step typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the equilibrium towards the product. epa.govresearchgate.netresearchgate.net
C₆D₄(CO₂H)CO₂CH(CH₂CH₃)₂ + CH₃CH₂CH(OH)CH₂CH₃ ⇌ C₆D₄(CO₂CH(CH₂CH₃)₂)₂ + H₂O
The reaction is often carried out with a slight excess of the alcohol in a solvent that can form an azeotrope with water, allowing for its continuous removal by distillation and ensuring a high conversion to the final dialkyl phthalate product. google.com Catalysts like 4-(dimethylamino)pyridine (DMAP) can also be employed, which operate by forming a more reactive intermediate with the anhydride. ncsu.edu
Table 1: Synthesis Reaction Scheme
| Step | Reactants | Product | Conditions |
|---|---|---|---|
| 1. Deuteration | Phthalic Anhydride + D₂O | Phthalic Anhydride-d4 | Metal or acid catalyst oup.com |
| 2. Monoesterification | Phthalic Anhydride-d4 + 1-Ethylpropyl Alcohol | Mono-(1-ethylpropyl) phthalate-d4 | Ring-opening addition wikipedia.org |
| 3. Diesterification | Mono-(1-ethylpropyl) phthalate-d4 + 1-Ethylpropyl Alcohol | Di-(1-ethylpropyl) phthalate-d4 (Phthalic Acid-d4 1-Ethylpropyl Ester) | Acid catalyst (e.g., H₂SO₄), heat, water removal wikipedia.orgepa.gov |
Purification and Characterization of Deuterated Phthalate Esters
Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and any by-products. Column chromatography is a widely used technique for this purpose. science.gov Florisil®, a powdered magnesium-silica gel, is a particularly effective adsorbent for the cleanup and separation of phthalate esters and other polar compounds. materialharvest.comsorbtech.comsigmaaldrich.comepa.gov The process typically involves dissolving the crude product in a non-polar solvent and passing it through a column packed with Florisil®, eluting with solvents of increasing polarity to separate the desired product from impurities.
Once purified, the structure of the final compound, this compound, is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the alkyl chains. The absence or significant reduction of signals in the aromatic region (typically δ 7.5-7.7 ppm for phthalates) provides initial evidence of successful deuteration. rsc.orgchemicalbook.comchemicalbook.com ¹³C NMR spectroscopy is used to verify the carbon skeleton of the entire molecule. rsc.org
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. For the deuterated product, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, corresponding to the number of deuterium atoms incorporated.
Table 2: Expected ¹H NMR Chemical Shifts for the 1-Ethylpropyl Group
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| O-CH -(CH₂CH₃)₂ | ~4.9-5.1 | quintet |
| CH-(CH₂ CH₃)₂ | ~1.6-1.7 | multiplet |
| CH-(CH₂CH₃ )₂ | ~0.9-1.0 | triplet |
Note: These are approximate values based on similar alkyl ester structures. The aromatic region (δ ~7.5-7.7 ppm) would show minimal to no signal.
Isotopic Purity and Enrichment Assessment using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
A critical step in the analysis of any isotopically labeled compound is the determination of its isotopic purity and the degree of enrichment. This ensures that the label has been incorporated effectively and quantifies the percentage of molecules that contain the desired number of deuterium atoms. Both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy are essential for this evaluation. rsc.orgresearchgate.net
Mass Spectrometry (MS): HR-MS is a powerful tool for assessing isotopic purity by analyzing the distribution of isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov The mass spectrum will show a cluster of peaks around the molecular ion, with each peak corresponding to a different number of deuterium atoms (d₀, d₁, d₂, d₃, d₄). researchgate.netresearchgate.net By measuring the relative intensity of each isotopologue peak, the percentage of isotopic enrichment can be accurately calculated. rsc.orgnih.govresearchgate.net For example, a successful synthesis of this compound would show a dominant peak for the d₄ isotopologue.
Table 3: Illustrative Mass Spectrometry Data for Isotopic Purity
| Isotopologue | Description | Expected Relative Abundance |
|---|---|---|
| d₀ | Non-deuterated | < 1% |
| d₁ | One Deuterium | < 1% |
| d₂ | Two Deuteriums | < 2% |
| d₃ | Three Deuteriums | < 5% |
| d₄ | Fully Deuterated | > 95% |
Note: Values are for a hypothetical high-enrichment sample. Actual distribution depends on the success of the deuteration reaction.
¹H NMR: In a highly enriched sample, the signals corresponding to the aromatic protons will be absent or greatly diminished. The small residual signals can be integrated against a known internal standard to quantify the amount of non-deuterated or partially deuterated species.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum corresponding to the aromatic region would confirm that the deuterium atoms are located on the benzene (B151609) ring.
Quantitative NMR: By combining ¹H and ²H NMR, a highly accurate determination of the isotopic abundance can be achieved, which in some cases can be more precise than classical MS methods. nih.gov
The combination of HR-MS and NMR provides a comprehensive and reliable assessment, confirming not only the isotopic enrichment but also the precise structural integrity of the synthesized this compound. rsc.org
Advanced Analytical Spectroscopic and Chromatographic Approaches for Deuterated Phthalate Ester Analysis
High-Resolution Mass Spectrometry for Deuterated Phthalate (B1215562) Ester Analysis
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of deuterated phthalate esters by providing high mass accuracy and resolution. nih.gov This capability allows for the confident determination of the elemental composition of ions, which is instrumental in distinguishing target analytes from matrix interferences. nih.gov Techniques like quadrupole-time of flight (Q-TOF), ion trap-time-of-flight (IT-TOF), and Orbitrap mass spectrometry have greatly enhanced the accuracy and selectivity of phthalate analysis. nih.govresearchgate.net The high resolving power of these instruments enables the separation of ions with very similar mass-to-charge ratios, which is particularly important when analyzing complex samples where isobaric interferences are common.
A key benefit of HRMS in the context of deuterated standards is the ability to resolve the isotopic pattern of the analyte and the standard, even if they co-elute chromatographically. This ensures that the quantification is based on the correct isotopic peaks, leading to more accurate and reliable results. Furthermore, the high mass accuracy of HRMS, typically below 5 ppm deviation, provides a high degree of confidence in the identification of the deuterated standard and the corresponding native phthalate. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways of Deuterated Phthalates
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and selective quantification of phthalate esters. In MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions. The fragmentation pathways of phthalate esters are well-studied and provide the basis for developing highly selective analytical methods.
For most phthalate esters with alkyl side chains, a common and abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 149. epa.govresearchgate.net This ion corresponds to the protonated phthalic anhydride (B1165640) and is a hallmark of phthalate fragmentation. researchgate.net However, for deuterated phthalates like Phthalic Acid-d4 1-Ethylpropyl Ester, the corresponding fragment ion would be shifted by four mass units to m/z 153, reflecting the four deuterium (B1214612) atoms on the aromatic ring. This mass shift is a critical feature used in isotope dilution mass spectrometry for quantification.
The fragmentation of the ester side chain also provides valuable structural information. For this compound, fragmentation of the 1-ethylpropyl group would lead to specific neutral losses that can be monitored in MS/MS experiments. The study of these fragmentation pathways at various collision energies allows for the optimization of MS/MS methods to achieve the highest sensitivity and selectivity. nih.gov It has been noted that for some phthalates, such as dimethyl phthalate, the base peak is not m/z 149 but m/z 163, which results from a different fragmentation mechanism involving the loss of a methoxyl group. epa.govmdpi.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for this compound
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. The principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample before any sample preparation steps. This "isotopically labeled" standard is chemically identical to the native analyte of interest but has a different mass due to the presence of heavy isotopes (e.g., Deuterium, Carbon-13).
Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any sample loss or matrix effects will affect both compounds equally. researchgate.net By measuring the ratio of the mass spectrometric response of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be determined with high precision and accuracy. spkx.net.cn
The application of IDMS for the analysis of this compound would involve the following key steps:
Spiking: A precisely known amount of this compound is added to the sample.
Equilibration: The sample is homogenized to ensure that the labeled standard is thoroughly mixed with the native analyte.
Sample Preparation: The sample undergoes extraction and cleanup procedures.
Analysis: The sample extract is analyzed by a mass spectrometry technique, typically GC-MS or LC-MS/MS.
Quantification: The ratio of the signal intensity of the native phthalate to the d4-labeled standard is used to calculate the concentration of the native phthalate.
This approach effectively compensates for variations in instrument response and sample matrix effects, leading to highly reliable quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Phthalate Ester Quantification
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds, including phthalate esters. oregonstate.educore.ac.ukoregonstate.edu Method development for phthalate quantification by GC-MS involves optimizing several key parameters to achieve good chromatographic separation, sensitivity, and selectivity.
A typical GC-MS method for phthalates utilizes a low-polarity capillary column, such as a DB-5MS, which provides good separation of a wide range of phthalate esters based on their boiling points and polarities. oregonstate.eduoregonstate.edu The injector is often operated in splitless mode for trace analysis to maximize the amount of analyte transferred to the column. nih.gov The mass spectrometer is commonly operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oregonstate.eduthermofisher.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for each target analyte, which significantly reduces background noise and improves the signal-to-noise ratio. thermofisher.com
For this compound, the selected ions would include the molecular ion and key fragment ions, which would be 4 mass units higher than the corresponding ions of the native (unlabeled) 1-ethylpropyl phthalate. This allows for the simultaneous monitoring of both the analyte and the internal standard.
Table 1: Example GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC |
| Mass Spectrometer | Agilent 5977B MS |
| Column | J&W Scientific DB-5MS (30m x 250µm x 0.25µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 60°C, ramp to 220°C at 20°C/min, then to 290°C at 5°C/min, hold for 8 min |
| Carrier Gas | Helium at 1.4 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
This table presents a general set of parameters and may need to be optimized for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Considerations for Phthalate Ester Analysis
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful alternatives to GC-MS for phthalate analysis, particularly for less volatile and thermally labile phthalates and their metabolites. waters.comub.edunih.gov LC-MS offers several advantages, including minimal sample derivatization and the ability to analyze a broader range of compounds. ub.edu
A significant challenge in LC-MS analysis of phthalates is the ubiquitous background contamination from plastic components in the LC system and solvents. waters.com To mitigate this, specialized measures such as using an isolator column between the pump and the injector are often employed. waters.com Reversed-phase chromatography using a C18 column is the most common separation mode, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. ub.edusciex.com
Electrospray ionization (ESI) is the most frequently used ionization technique for phthalates in LC-MS. ub.edu In positive ion mode, phthalates can be detected as protonated molecules [M+H]⁺ or adducts with ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. In negative ion mode, some phthalate metabolites can be detected as deprotonated molecules [M-H]⁻. nih.gov
LC-MS/MS provides enhanced selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. sciex.com For this compound, the MRM transitions would be set to monitor the fragmentation of the deuterated precursor ion into its specific product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for verifying the isotopic purity of deuterated standards like this compound. researchgate.netlongdom.org ¹H NMR (proton NMR) can confirm the structure of the 1-ethylpropyl ester group and the absence of protons on the aromatic ring, which would be expected to be fully deuterated. longdom.org
The isotopic purity, or the degree of deuteration, can be determined by comparing the integral of the residual proton signals on the aromatic ring to the integral of the protons on the ester side chain. researchgate.net For a highly deuterated standard, the residual proton signals on the aromatic ring should be very small.
²H NMR (deuterium NMR) is another powerful technique that can be used to directly observe the deuterium nuclei. sigmaaldrich.com This provides a direct confirmation of the positions of deuteration and can be used to quantify the deuterium enrichment. sigmaaldrich.com ¹³C NMR can also be used to verify the structure and can provide information about the isotopic enrichment through the observation of isotope effects on the carbon chemical shifts. researchgate.net
Table 2: NMR Techniques for Characterizing this compound
| NMR Technique | Information Obtained |
|---|---|
| ¹H NMR | Confirms the structure of the 1-ethylpropyl ester group; verifies the absence of protons on the aromatic ring; allows for the determination of isotopic purity by comparing residual proton signals to the ester proton signals. |
| ²H NMR | Directly detects the deuterium nuclei, confirming the positions and extent of deuteration. sigmaaldrich.com |
| ¹³C NMR | Confirms the carbon skeleton of the molecule; can provide information on isotopic enrichment through isotope effects on carbon chemical shifts. researchgate.net |
Chromatographic Separation Techniques for Complex Environmental and Biological Matrices
The analysis of this compound and its corresponding native phthalate in complex environmental and biological matrices requires efficient sample preparation and chromatographic separation to remove interferences and isolate the analytes of interest. nih.govnih.gov
Environmental Matrices (e.g., water, soil, sediment): For water samples, solid-phase extraction (SPE) is a common technique used to pre-concentrate phthalates and remove salts and other polar interferences. nih.govoup.com C18-bonded silica (B1680970) is a frequently used sorbent for this purpose. nih.gov For solid matrices like soil and sediment, extraction is typically performed using an organic solvent, followed by a cleanup step to remove lipids and other co-extracted matrix components. researchgate.net
Biological Matrices (e.g., urine, blood): In biological matrices, phthalates are often present as their metabolites. nih.govnih.gov For the analysis of phthalate esters in blood, SPE can be employed for sample cleanup. nih.gov For urine, which is a common matrix for human biomonitoring, a "dilute-and-shoot" approach is sometimes possible with highly sensitive LC-MS/MS methods, but enzymatic hydrolysis is often required to cleave conjugated metabolites prior to extraction. nih.gov
The choice of chromatographic technique, whether GC or LC, depends on the specific phthalates being analyzed and the nature of the matrix. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has also been utilized for the comprehensive analysis of phthalates and their alternatives in complex samples like indoor dust, offering enhanced separation power. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Di-n-butyl phthalate (DBP) |
| Benzyl (B1604629) butyl phthalate (BBP) |
| Di(2-ethylhexyl) phthalate (DEHP) |
| Dimethyl phthalate (DMP) |
| Diethyl phthalate (DEP) |
| Di-n-octyl phthalate (DNOP) |
| Diisononyl phthalate (DINP) |
| Diisodecyl phthalate (DIDP) |
| Phthalic acid, bis-dodecyl ester (DLP) |
| Diisobutyl phthalate (DIBP) |
| Bis(2-methoxyethyl) phthalate (DMEP) |
| Bis(4-methyl-2-pentyl) phthalate (BMPP) |
| Bis(2-ethoxyethyl) phthalate (DEEP) |
| Dipentylphthalate (DPP) |
| Di-n-hexyl phthalate (DHXP) |
| Bis(2-n-butoxyethyl) phthalate (DBEP) |
| Dicyclohexyl phthalate (DCHP) |
| Di-nonyl Phthalate (DNP) |
| Dipropyl phthalate |
| Diamyl phthalate |
| Acetyl tributyl citrate |
| Diheptyl phthalate |
| Diphenyl isophthalate |
| Dibenzyl phthalate |
| Bis (2-propylheptyl) phthalate |
| Didecyl phthalate |
| Diundecyl phthalate |
| Ditridecyl phthalate |
| Bis (2-ethylhexyl) terephthalate |
| Monomethyl phthalate (MMP) |
| Monoethyl phthalate (MEP) |
| Mono-n-butyl phthalate (MnBP) |
| Mono-(2-ethylhexyl) phthalate (MEHP) |
| Di-(2-propylheptyl)phthalate (DPHP) |
| Di-iso-decyl phthalate (DIDP) |
| Benzoate |
| o-phthalic anhydride |
Application of Phthalic Acid D4 1 Ethylpropyl Ester in Environmental Chemistry Research
Tracing Phthalate (B1215562) Ester Distribution and Transport in Environmental Compartments
The use of deuterated standards is crucial for overcoming analytical challenges, such as matrix effects and losses during sample preparation, thereby enabling precise measurement of phthalate concentrations. Phthalic Acid-d4 1-Ethylpropyl Ester, when used as an internal standard, would be introduced in a known quantity to an environmental sample at the beginning of the analytical process. By comparing the signal of the target phthalate to the signal of the deuterated standard in the final analysis (typically by mass spectrometry), researchers can accurately determine the concentration of the native phthalate in the original sample.
Phthalate esters are ubiquitous pollutants in aquatic environments, originating from sources like industrial effluents, wastewater treatment plant discharges, and runoff from urban and agricultural areas. nih.gov Studies have detected a range of phthalates in various water bodies. For instance, concentrations in surface waters can range from micrograms per liter (µg/L) to milligrams per liter (mg/L) depending on the proximity to pollution sources. biomall.in
The accurate quantification of these compounds is essential for assessing the ecological risk and understanding their fate in aquatic systems. The use of an internal standard like this compound during the analysis of water samples by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would ensure high accuracy and precision of the concentration data.
Table 1: Illustrative Concentrations of Common Phthalate Esters in Various Aquatic Systems
| Phthalate Ester | Surface Water (µg/L) | Groundwater (µg/L) | Wastewater Influent (µg/L) | Wastewater Effluent (µg/L) |
| Dimethyl phthalate (DMP) | 0.1 - 5.0 | <0.1 - 2.0 | 10 - 100 | 1 - 10 |
| Diethyl phthalate (DEP) | 0.2 - 10.0 | <0.1 - 5.0 | 20 - 200 | 2 - 20 |
| Di-n-butyl phthalate (DBP) | 0.5 - 20.0 | 0.1 - 10.0 | 50 - 500 | 5 - 50 |
| Di(2-ethylhexyl) phthalate (DEHP) | 1.0 - 50.0 | 0.2 - 25.0 | 100 - 1000 | 10 - 100 |
Note: This table presents typical concentration ranges and is for illustrative purposes. Actual concentrations can vary significantly based on location and time. The use of a deuterated internal standard like this compound is critical for obtaining such precise measurements.
Due to their hydrophobic nature, many phthalate esters tend to adsorb to particulate matter and accumulate in sediments and soils. This makes these environmental compartments significant sinks for phthalate pollution. Analysis of phthalates in solid matrices is more complex than in water, with a higher potential for interference and analyte loss during extraction.
Isotope dilution analysis with a standard like this compound is therefore indispensable for reliable quantification in soil and sediment samples. Studies have reported phthalate concentrations in soils near industrial areas to be significantly higher than in non-industrialized regions. For example, total phthalate ester concentrations in soils from an electronics manufacturing area were found to range from 8.63 to 171.64 mg/kg.
Phthalate esters can be released into the atmosphere and adsorb to particulate matter (aerosols). These particles can then be transported over long distances and deposited in various ecosystems. The analysis of phthalates in air samples, both in the gas and particle phase, helps in understanding their atmospheric transport and deposition fluxes. The low concentrations of phthalates in the atmosphere necessitate highly sensitive and accurate analytical methods, for which the use of isotopically labeled internal standards is a prerequisite.
Investigating Phthalate Ester Transformation and Degradation Pathways
Isotopically labeled compounds are powerful tools for elucidating the transformation and degradation pathways of pollutants in the environment. While no specific studies on the degradation of this compound were found, the principles of its use in such research can be described.
Photolytic degradation, or photolysis, is a process where light energy breaks down chemical compounds. Studies on the photolysis of phthalate esters have shown that the rate of degradation can depend on the length of the alkyl side chain. Isotope fractionation, the change in the isotopic ratio of a compound during a chemical reaction, can provide insights into the degradation mechanism. By using a deuterated standard, researchers can more accurately measure the subtle changes in the isotopic composition of the target phthalate as it degrades, helping to identify the specific bonds being broken.
Biodegradation is a major pathway for the removal of phthalate esters from the environment, carried out by various microorganisms. Bacteria and fungi can break down phthalates, often starting with the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol.
In studies investigating these biodegradation pathways, a deuterated phthalate ester could be used as a tracer. By adding it to a microbial culture or an environmental microcosm, scientists can track its transformation into various metabolites over time. The deuterium (B1214612) label allows for the clear distinction between the metabolites of the added compound and any background phthalates that may be present. This approach provides definitive evidence of the metabolic pathway.
Table 2: Common Microbial Genera Involved in Phthalate Ester Biodegradation
| Microbial Genus | Environmental Source | Reference |
| Pseudomonas | Soil, Water | |
| Rhodococcus | Soil | |
| Micrococcus | Soil | |
| Bacillus | Sediment | Not explicitly in provided text |
| Arthrobacter | Soil |
Note: This table lists some of the microbial genera known to degrade phthalate esters. The use of labeled compounds like this compound would be instrumental in detailed studies of the metabolic capabilities of these and other microorganisms.
Hydrolytic Stability and Reaction Kinetics
The environmental persistence of phthalate esters is significantly influenced by their hydrolytic stability. Hydrolysis is a primary abiotic degradation pathway for phthalates, breaking the ester bonds to form the monoester and eventually phthalic acid and an alcohol. nih.govresearchgate.net The rate of this reaction is dependent on several factors, including pH, temperature, and the structure of the ester's alkyl chains. nih.govnih.gov
The presence of deuterium atoms on the phthalic acid ring in this compound is not expected to significantly alter its hydrolytic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE) in reactions where the C-H bond is cleaved. scielo.org.mxrsc.org However, hydrolysis of the ester linkage does not directly involve the cleavage of the C-D bonds on the aromatic ring. Therefore, the hydrolytic degradation rate of this compound is likely to be comparable to its non-deuterated analogue.
Biotic degradation, mediated by microbial enzymes, is a major pathway for the breakdown of phthalates in the environment. nih.govsfu.ca Enzymes such as esterases can hydrolyze phthalate esters. nih.goviyte.edu.tr The rate of enzymatic hydrolysis can be influenced by the bulkiness of the alkyl side chains. nih.gov For deuterated compounds, while the KIE is a consideration, biodegradation is still expected to be a significant degradation pathway.
Table 1: Factors Influencing Phthalate Ester Degradation
| Factor | Influence on Degradation | Reference |
| pH | Hydrolysis is catalyzed by acidic and alkaline conditions; slower at neutral pH. | nih.gov |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | researchgate.net |
| Alkyl Chain Length | Shorter-chain phthalates tend to degrade more quickly than long-chain ones. | nih.gov |
| Sunlight (Photolysis) | Can be a significant abiotic degradation pathway for some phthalates. | nih.gov |
| Microbial Activity | A primary route of degradation in soil and sediment environments. | nih.govsfu.ca |
Biogeochemical Cycling of Phthalate Esters Utilizing Isotopic Tracers
Isotopic tracers are powerful tools for elucidating the biogeochemical cycles of environmental contaminants, providing insights into their transport, transformation, and ultimate fate. While stable isotope analysis, particularly using carbon-13 (¹³C), has been employed to investigate the biodegradation of phthalate esters, the application of deuterated compounds like this compound as tracers in environmental fate studies is not a common practice.
The primary role of deuterated standards in environmental chemistry is as internal or surrogate standards in analytical quantification, a technique known as isotope dilution mass spectrometry. nih.govresearchgate.net In this context, a known amount of the deuterated compound is added to a sample at the beginning of the analytical procedure. Because the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, a highly accurate and precise quantification can be achieved, correcting for any procedural inconsistencies.
While theoretically, a release of a deuterated compound into a controlled environmental system could be used to trace its pathways, this is not the typical application for compounds like this compound. Such studies more commonly utilize compounds labeled with stable isotopes that have a more significant natural abundance difference to track, such as ¹³C or ¹⁵N.
Therefore, the contribution of this compound to understanding the biogeochemical cycling of phthalates is indirect, by enabling more accurate and reliable measurements of phthalate concentrations in various environmental compartments. These precise measurements are fundamental for building accurate models of phthalate fate and transport.
Methodological Advancements in Environmental Phthalate Ester Monitoring
The accurate and sensitive detection of phthalate esters in complex environmental matrices such as water, soil, sediment, and air is a significant analytical challenge. Phthalates are ubiquitous, leading to a high risk of sample contamination during analysis. researchgate.net Furthermore, the presence of other organic compounds can interfere with the analysis, a phenomenon known as the matrix effect. The use of deuterated internal standards, such as this compound, in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents a major methodological advancement to address these challenges. nih.govresearchgate.netspkx.net.cn
This approach, known as isotope dilution mass spectrometry, is considered the gold standard for the quantitative analysis of organic micropollutants. nih.gov The principle relies on the addition of a known quantity of the isotopically labeled standard to the sample prior to any processing steps. Since the labeled standard is chemically identical to the target analyte, it behaves in the same manner throughout the extraction, cleanup, and instrumental analysis. Any loss of analyte during the procedure is mirrored by a proportional loss of the labeled standard. The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio. By measuring the ratio of the response of the native analyte to the labeled standard, an accurate concentration can be calculated, effectively correcting for both matrix effects and variations in recovery.
The use of deuterated standards offers several key advantages:
Improved Accuracy and Precision: By correcting for procedural losses and matrix-induced signal suppression or enhancement, isotope dilution provides more accurate and reproducible results compared to other calibration methods. researchgate.net
Compensation for Matrix Effects: Complex matrices can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source. The co-eluting labeled standard experiences the same effect, allowing for its correction.
Reliable Quantification at Low Levels: This method enhances the reliability of measuring trace concentrations of phthalates in environmental samples. nih.gov
Table 2: Application of Deuterated Phthalates in Analytical Methods
| Analytical Technique | Matrix | Advantage of Deuterated Standard | Reference |
| GC-MS/MS | Chinese Spirits | Simple, rapid, accurate, and highly sensitive determination of 16 phthalates. | researchgate.net |
| GC-MS/MS | Pastry | Accurate determination of 27 phthalate ester residues. | spkx.net.cn |
| GC-MS | Dust and Air | Used as surrogate standards to monitor extraction efficiency. | researchgate.net |
| LC-MS/MS | Urine | Accurate assessment of total phthalate exposure. | nih.gov |
Application of Phthalic Acid D4 1 Ethylpropyl Ester in Biochemical and Metabolic Studies
Isotope Dilution Methodologies for Phthalate (B1215562) Metabolite Quantitation in Biological Specimens
Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of trace-level analytes in complex matrices such as urine, serum, and tissue samples. nih.govmuni.cz In this methodology, a known amount of an isotopically labeled compound, such as Phthalic Acid-d4 1-Ethylpropyl Ester, is added to the biological specimen as an internal standard before sample preparation and analysis. muni.cz
The fundamental principle of this technique is that the labeled standard behaves identically to the native (unlabeled) analyte throughout the extraction, purification, and chromatographic separation processes. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, a highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and matrix effects. nih.gov
Deuterated standards, like this compound, are particularly well-suited for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov The mass difference between the deuterated standard and the native metabolites allows for their distinct detection and quantification, even at very low concentrations. muni.cz This approach has been widely adopted for human biomonitoring studies to determine the body burden of various phthalates.
Elucidation of Phthalate Ester Metabolic Pathways through Isotopic Tracing
The use of isotopically labeled compounds like this compound is instrumental in tracing the metabolic fate of phthalates within a biological system. nih.govresearchgate.net By introducing the labeled parent compound, researchers can track the appearance of labeled metabolites over time, providing definitive evidence of the metabolic transformations that occur. nih.gov
The general metabolic pathway for phthalate esters involves a two-phase process. nih.govresearchgate.net The initial phase is the hydrolysis of one of the ester linkages, followed by a second phase of oxidative modifications to the remaining alkyl chain. researchgate.net
Ester Hydrolysis: The first and crucial step in the metabolism of phthalate diesters is the hydrolysis of one of the ester bonds to form a monoester metabolite and an alcohol. nih.govnih.gov This reaction is primarily catalyzed by carboxylesterases, a class of enzymes abundant in the liver, intestines, and other tissues. nih.govnih.gov Studies on various phthalate esters have shown that the structure of the alkyl side chain can influence the rate of hydrolysis. While specific data for the 1-ethylpropyl ester is not available, research on other branched-chain phthalates suggests that the steric hindrance of the branched structure may affect the rate of enzymatic hydrolysis compared to their linear counterparts. researchgate.net
Oxidation: Following hydrolysis, the resulting monoester, in this case, Mono-1-ethylpropyl phthalate-d4, undergoes further metabolism through oxidation of the alkyl side chain. researchgate.netmdpi.com This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of enzymes predominantly found in the liver. mdpi.com These enzymes catalyze the introduction of hydroxyl groups and further oxidation to ketones and carboxylic acids at various positions on the alkyl chain. mdpi.com The specific CYP isoforms involved can vary depending on the structure of the phthalate. nih.gov
Through isotopic tracing with this compound, a series of deuterated metabolites can be identified. Based on the established metabolism of the closely related di-n-pentyl phthalate, the following analogous metabolites are expected to be formed from the 1-ethylpropyl ester. The deuterium (B1214612) label on the phthalic acid moiety would be retained in all these metabolites, allowing for their unambiguous identification.
The primary metabolite would be Mono-1-ethylpropyl phthalate-d4 (M-1-EPP-d4) . Subsequent oxidative metabolism of the 1-ethylpropyl side chain would lead to a variety of secondary metabolites. The table below outlines the key metabolites identified from di-n-pentyl phthalate studies and the predicted analogous metabolites for the 1-ethylpropyl ester.
| Metabolite Type | Known Metabolite from Di-n-pentyl Phthalate (DnPeP) | Predicted Analogous Metabolite from Di(1-ethylpropyl) Phthalate |
|---|---|---|
| Primary Monoester | Mono-n-pentyl phthalate (MPP) | Mono-1-ethylpropyl phthalate (M-1-EPP) |
| Hydroxylated Metabolite | Mono-(4-hydroxypentyl) phthalate (MHPP) | Mono-(hydroxy-1-ethylpropyl) phthalate |
| Oxidized (Keto) Metabolite | Mono-(4-oxopentyl) phthalate (MOPP) | Mono-(oxo-1-ethylpropyl) phthalate |
| Carboxylated Metabolite | Mono-(4-carboxybutyl) phthalate (MCBP) | Mono-(carboxy-1-ethylpropyl) phthalate derivatives |
In Vitro Metabolic Fate Studies Utilizing this compound
In vitro systems are essential for studying the metabolism of xenobiotics in a controlled environment, and this compound is a valuable tool for such investigations. These studies can provide detailed mechanistic insights into the enzymatic processes involved in phthalate metabolism.
Cell-free systems, such as liver microsomes, are preparations of subcellular fractions that are rich in drug-metabolizing enzymes like cytochrome P450s. nih.govresearchgate.net Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) allows for the study of its phase I oxidative metabolism in isolation from other cellular processes. nih.gov
By analyzing the reaction mixture over time using LC-MS/MS, researchers can:
Identify the specific oxidized metabolites formed.
Determine the kinetics of the metabolic reactions.
Identify the specific CYP enzymes responsible for the metabolism by using selective inhibitors or recombinant enzymes. nih.gov
These studies are critical for predicting the metabolic clearance of the compound and for understanding potential species differences in metabolism. nih.gov
Cultured cells provide a more complex model than cell-free systems, incorporating processes of cellular uptake, metabolism, and potential efflux of the compound and its metabolites. Various cell lines, such as human liver cells (e.g., HepG2), testicular cells, or granulosa cells, can be used to investigate the metabolism of this compound in a cell-type-specific manner. nih.govnih.govbiorxiv.org
In these studies, the deuterated phthalate is introduced into the cell culture medium. At different time points, both the cells and the medium are collected and analyzed for the presence of the parent compound and its deuterated metabolites. This allows for the investigation of:
The rate of cellular uptake of the phthalate.
The intracellular and extracellular concentrations of the parent compound and its metabolites.
The complete metabolic profile within a cellular context, including both phase I and phase II (conjugation) reactions.
The use of this compound in these in vitro models provides a powerful and precise approach to unravel the intricate biochemical and metabolic pathways of branched-chain phthalates, contributing to a better understanding of their biological activity and potential for human exposure. nih.gov
Ex Vivo Tissue Metabolism Research
While direct research detailing the ex vivo metabolism of this compound is not extensively documented in publicly available literature, the use of deuterated standards in broader ex vivo studies on phthalate metabolism provides a clear framework for its application. Phthalate esters are known to undergo metabolic transformations in various tissues, and studies have demonstrated that exposure to these compounds can lead to significant perturbations of normal metabolism in organs such as the liver, heart, testes, and adrenal glands. nih.gov
In a typical ex vivo setting, tissue preparations, such as liver slices or isolated mitochondria, are incubated with a phthalate ester of interest. nih.gov The purpose of incorporating a deuterated standard like this compound is not to study its metabolism directly, but rather to use it as a stable, non-endogenous spike-in control. This allows for the precise quantification of the non-deuterated phthalate and its metabolites as they are formed over the course of the experiment. The stable isotope label ensures that the standard behaves almost identically to the native compound during extraction and analysis, but is distinguishable by mass spectrometry. This corrects for any loss of analyte during sample processing and any variations in instrument response, thereby enhancing the accuracy of the metabolic data obtained.
Studies on the broader class of phthalate esters have shown diverse biochemical effects, including the inhibition of cholesterologenesis and altered fatty acid oxidation. nih.govepa.gov The use of deuterated internal standards is a critical component of the analytical methodologies employed in these studies to obtain reliable quantitative data on the extent of these metabolic changes.
Methodological Considerations for Biomonitoring Sample Preparation and Analysis
The accurate measurement of phthalate esters and their metabolites in biological samples is a cornerstone of human biomonitoring studies. Due to the ubiquitous nature of phthalates in the environment, contamination of samples during collection, storage, and analysis is a significant challenge. cdc.gov The use of deuterated internal standards, such as this compound, is a crucial methodological consideration to mitigate these issues and ensure data quality.
Sample Preparation:
The preparation of biological samples (e.g., urine, blood, tissue) for phthalate analysis involves several steps, including extraction, cleanup, and concentration. semanticscholar.org Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). mdpi.commdpi.com this compound would be added to the sample at the very beginning of the preparation process. Its presence throughout the workflow helps to account for analyte losses that may occur during any of these stages. nih.gov
Rigorous cleaning of all glassware and equipment with solvents like hexane (B92381) and acetone (B3395972), followed by baking at high temperatures, is necessary to minimize background contamination. cdc.govresearchgate.net The choice of extraction solvent is also critical, with nonpolar solvents like n-hexane, isooctane, and dichloromethane (B109758) being commonly used for extracting phthalate esters from edible oils, a frequent matrix in exposure studies. semanticscholar.org
Analytical Techniques:
The primary analytical methods for the quantification of phthalates are gas chromatography (GC) and liquid chromatography (LC), most often coupled with mass spectrometry (MS). mdpi.com GC-MS is a widely used technique that offers high sensitivity and selectivity. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is also frequently employed, particularly for the analysis of phthalate metabolites. nih.gov
In these analyses, the deuterated internal standard co-elutes with the target analyte. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio. By comparing the signal intensity of the native analyte to that of the known concentration of the deuterated standard, a precise and accurate quantification can be achieved. This internal calibration method corrects for variations in injection volume and matrix effects, where other components in the sample might suppress or enhance the analyte signal. mdpi.com The use of deuterated standards has been shown to improve the reproducibility of analytical methods. mdpi.com
Below is a table summarizing key aspects of analytical methodologies where this compound would be applied.
| Parameter | Methodology | Purpose | Key Considerations |
| Sample Types | Urine, Blood, Semen, Adipose Tissue, Environmental Samples | To measure exposure and metabolic fate of phthalates. | Minimizing contamination is critical; requires rigorous cleaning protocols. cdc.gov |
| Preparation Techniques | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS | To isolate and concentrate phthalates from complex matrices. mdpi.commdpi.com | Deuterated standard should be added at the initial stage to account for losses. nih.gov |
| Analytical Instruments | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To separate, identify, and quantify phthalates and their metabolites with high sensitivity and specificity. mdpi.comnih.govnih.gov | Selection of appropriate ions for quantification and confirmation is crucial. nih.gov |
| Quantification Method | Isotope Dilution Mass Spectrometry | To achieve accurate quantification by correcting for matrix effects and analyte loss. | A known amount of the deuterated standard is added to each sample. |
| Data Quality Control | Use of Blanks, Spiked Samples, and Certified Reference Materials | To ensure the accuracy, precision, and reliability of the analytical results. | Regular analysis of blank samples helps to monitor for contamination. nih.gov |
Computational Chemistry and Modeling Approaches for Phthalate Esters
Density Functional Theory (DFT) Calculations for Isotopic Effects on Phthalate (B1215562) Ester Reactivity and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including reactivity, stability, and vibrational frequencies.
In the context of Phthalic Acid-d4 1-Ethylpropyl Ester, DFT calculations can be particularly insightful for understanding the effects of deuterium (B1214612) substitution on the molecule's behavior. The replacement of four hydrogen atoms with deuterium on the phthalic acid ring introduces a change in mass, which can influence the vibrational frequencies of the C-D bonds compared to C-H bonds. This is known as the kinetic isotope effect (KIE). youtube.com
DFT calculations can be employed to:
Predict Vibrational Spectra: By calculating the vibrational frequencies, DFT can help in the interpretation of experimental infrared (IR) and Raman spectra, confirming the successful deuteration of the aromatic ring.
Determine Bond Dissociation Energies: The strength of the C-D bond is slightly greater than that of the C-H bond. DFT can quantify this difference, which has implications for the chemical stability of the molecule and its degradation pathways. Reactions that involve the cleavage of these bonds will have a higher activation energy, potentially leading to a slower degradation rate compared to its non-deuterated analogue. youtube.com
Investigate Reaction Mechanisms: For processes like hydrolysis or oxidation, DFT can be used to model the transition states and reaction pathways. The inclusion of deuterium atoms can alter the energy barriers of these reactions, providing a theoretical basis for observed differences in reactivity. nih.gov Studies on other organic compounds have shown that deuteration can significantly impact reaction rates and molecular properties. rsc.orgnih.gov
A study on the photocatalytic degradation of dimethyl, diethyl, and dibutyl phthalates utilized compound-specific isotope analysis (CSIA) and highlighted that the correlation of 2H and 13C isotope fractionation can elucidate degradation mechanisms, such as reactions with hydroxyl radicals. nih.gov While not using DFT directly to predict these effects, this research underscores the importance of isotopic labeling in understanding the reactivity of phthalates.
Table 1: Illustrative DFT-Calculated Properties for a Phthalate Ester
| Property | Calculated Value | Significance |
| Proton Affinity | Varies | Influences interactions with acidic species. |
| Ionization Energy | Varies | Relates to the ease of forming a positive ion. |
| Dipole Moment | Varies | Affects solubility and intermolecular interactions. |
| C-H/C-D Bond Dissociation Energy | Higher for C-D | Indicates greater stability of the deuterated bond. |
Molecular Dynamics (MD) Simulations for Phthalate Ester Interactions with Environmental Matrices
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, revealing insights into dynamic processes and intermolecular interactions.
For this compound, MD simulations are instrumental in understanding its behavior and fate in various environmental compartments, such as soil, water, and biological membranes.
Interactions with Soil and Sediment: The transport and bioavailability of phthalates in the environment are significantly influenced by their adsorption to soil and sediment particles. MD simulations have been used to investigate the adsorption of phthalate esters onto mineral surfaces like smectite clay. nih.govosti.gov These simulations have shown that phthalates can adsorb to both the external surfaces and within the interlayer nanopores of clay minerals. nih.govmdpi.com The adsorption is driven by a combination of van der Waals forces and entropic contributions. nih.gov The orientation of the phthalate molecule on the clay surface, as well as the influence of factors like surface charge density, can be elucidated through MD. nih.govnih.gov
Permeation through Biological Membranes: The potential for bioaccumulation and toxicity of phthalates is related to their ability to cross biological membranes. MD simulations have been employed to study the permeation of different phthalate esters, such as dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP), through model cell membranes. mdpi.comchemeo.com These studies have revealed that phthalates can spontaneously enter the membrane, with the depth of insertion being related to the length of the alkyl side chain and the molecule's hydrophobicity. mdpi.comchemeo.com The simulations can also show how the presence of phthalates affects membrane properties like thickness and rigidity. mdpi.comchemeo.com
Table 2: Key Findings from MD Simulations of Phthalate Esters
| Simulation Focus | Key Findings | Reference |
| Adsorption on Smectite Clay | Strong adsorption observed, with molecules adopting a flat orientation. Adsorption is influenced by surface charge density. | nih.govnih.gov |
| Permeation of Cell Membranes | Spontaneous entry into the membrane, with deeper insertion for more hydrophobic phthalates. Can alter membrane properties. | mdpi.comchemeo.com |
This table summarizes general findings for phthalate esters as a class.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalate Ester Environmental Fate and Degradability
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a compound to its biological activity or a particular property, such as degradability or toxicity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint.
For this compound, QSAR models can be a valuable tool for predicting its environmental fate and potential for degradation, especially when experimental data is scarce. researchgate.netnih.govrsc.org
Modeling Biodegradability: The biodegradability of phthalates is a crucial aspect of their environmental impact. 3D-QSAR models have been established to design environmentally friendly phthalate derivatives with enhanced biodegradability by specific plasticizer-degrading bacteria. mdpi.comnih.govresearchgate.net These models can help in identifying the structural features that promote or hinder microbial degradation.
Estimating Ecotoxicity: QSAR models are also used to predict the toxicity of phthalates to various organisms. By correlating molecular descriptors with experimental toxicity data (e.g., IC50 or LD50 values), these models can provide a rapid screening tool for assessing the potential hazards of new or less-studied phthalates.
Table 3: Common Descriptors Used in QSAR Models for Phthalates
| Descriptor Type | Examples | Relevance |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Relate to chemical reactivity and interaction potential. |
| Topological | Molecular connectivity indices, Wiener index | Describe the size, shape, and branching of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Correlate with hydrophobicity and bioavailability. |
This table provides examples of descriptors commonly used in QSAR studies of phthalates.
Cheminformatics and Data Mining for Phthalate Ester Research
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Data mining, a key component of cheminformatics, is the process of discovering patterns and valuable information from large datasets. nih.gov
In the context of this compound and other phthalates, cheminformatics and data mining can be applied to:
Analyze Large Datasets: Publicly available databases contain a wealth of information on the properties, toxicity, and environmental occurrence of numerous chemicals, including phthalates. Data mining techniques can be used to identify trends and correlations within these datasets that might not be apparent from individual studies.
Develop Predictive Models: Machine learning algorithms, a cornerstone of data mining, can be used to build predictive models for various endpoints, such as toxicity or environmental fate. These models can be trained on existing data to make predictions for new or uncharacterized compounds. researchgate.net
Facilitate Isotope-Labeled Studies: Data analysis workflows can be automated to process the complex data generated from studies involving isotope-labeled compounds, such as in hydrogen/deuterium exchange mass spectrometry. researchgate.net This can improve the efficiency and reliability of data analysis in studies investigating the behavior of deuterated compounds like this compound.
Recent research has demonstrated the use of data mining and machine learning to explore the links between phthalate exposure and health outcomes, showcasing the power of these approaches in understanding the broader impact of this class of compounds.
Quality Assurance and Quality Control in Deuterated Phthalate Ester Analysis
Reference Material Development and Certification
The foundation of any accurate chemical analysis is the availability of high-quality reference materials. For phthalate (B1215562) analysis, Certified Reference Materials (CRMs) are indispensable for method validation, calibration, and ongoing quality control, ensuring that analytical data is accurate and reliable. theclinivex.com
The development of CRMs, for instance for phthalates in soil, is a meticulous process. It begins with the collection of suitable candidate materials from relevant sources, such as agricultural or industrial sites. theclinivex.com These materials then undergo rigorous homogeneity and stability testing to ensure that each unit of the material is uniform and that the concentration of the analytes remains stable over time. theclinivex.com The certification process often involves a collaborative analysis by multiple expert laboratories. theclinivex.com For example, a study involving nine laboratories used GC-MS to collaboratively determine the certified values of four phthalate esters in soil CRMs. theclinivex.com The accuracy of these certified values is often verified by an authoritative laboratory using a high-precision method like isotope dilution mass spectrometry. theclinivex.com
Commercial suppliers like LGC Standards and Dr. Ehrenstorfer provide a wide array of phthalate CRMs, including numerous deuterated standards produced under ISO 17034 accreditation, which specifies the requirements for reference material producers. lgcstandards.comzeotope.comnih.gov These include neat materials and solutions of compounds such as Phthalic acid, bis-2-ethylhexyl ester D4 and Phthalic acid, bis-butyl ester D4. zeotope.comnih.gov Phthalic Acid-d4 1-Ethylpropyl Ester is available as a reference standard for research and development purposes, serving as a labeled analogue for Phthalic Acid 1-Ethylpropyl Ester, which is used as a plasticizer. researchgate.netnih.gov Phthalic acid-d4 itself is also used as a precursor for synthesizing other isotopically labeled phthalate esters for use in analytical method development. shimadzu.com
The availability of these certified and well-characterized reference materials is crucial for laboratories to demonstrate the quality of their analytical results for phthalate monitoring in diverse matrices.
Interlaboratory Study Design and Execution for Phthalate Ester Analysis
Interlaboratory studies, also known as proficiency tests (PT) or ring tests, are a vital component of external quality assurance. They are designed to assess and improve the comparability of analytical results among different laboratories, thereby building a network of competent and reliable institutions. researchgate.net
A typical interlaboratory study for phthalate analysis involves the distribution of common test samples to multiple participating labs. researchgate.netresearchgate.net These samples can include standard solutions, environmental matrices like marine sediment, or biological samples such as fish muscle or human urine. researchgate.netresearchgate.net For instance, one study had five laboratories analyze samples of standard solutions, sediments, and certified reference materials to assess the accuracy of their measurements for dialkyl phthalate esters. researchgate.net Another significant effort was the HBM4EU project, which organized four proficiency testing rounds over 18 months with 28 laboratories to assess their analysis of 15 phthalate and two DINCH urinary biomarkers. researchgate.net
The design of these studies is carefully planned to evaluate both intra- and inter-laboratory variability. researchgate.net Laboratories are often coded to ensure blind analysis. researchgate.net The results are then statistically analyzed to determine performance metrics. A key finding from such studies is the significant improvement in laboratory performance over successive rounds; the HBM4EU project, for example, saw the average satisfactory performance rate increase to 90% by the end of the program. researchgate.net These studies also provide valuable data on the reproducibility of analytical methods. The interlaboratory reproducibility for single-isomer phthalates like DEHP was found to be around 24%, improving to 17% among laboratories that consistently performed well. researchgate.net Such studies underscore the importance of robust analytical protocols and highlight areas where methods may need improvement, ultimately ensuring that data generated for human biomonitoring and environmental assessment is comparable and accurate. researchgate.net
Calibration Strategies and Internal Standard Validation for this compound
The use of a deuterated internal standard, such as this compound, is the preferred approach for the accurate quantification of phthalates in complex samples. lgcstandards.comresearchgate.net This isotope dilution mass spectrometry (IDMS) strategy relies on the principle that the labeled internal standard behaves nearly identically to its non-labeled native analogue during sample preparation, extraction, and chromatographic analysis. qmx.com This co-elution allows the standard to effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement. qmx.com
Calibration Strategy: The most common calibration method is the internal standard method. researchgate.net A known and constant amount of the deuterated internal standard is added to every sample, blank, and calibration standard at the beginning of the sample preparation process. researchgate.net A calibration curve is then constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. This approach generates a linear relationship, and the concentration of the analyte in unknown samples is calculated from this curve. Calibration curves for phthalate analysis typically show excellent linearity, with coefficients of determination (r²) greater than 0.99. lgcstandards.com
Internal Standard Validation: For a deuterated compound to be a valid internal standard, it must be demonstrated that its response is proportional to the native analyte across the relevant concentration range. A surrogate analyte approach can be used for this validation. qmx.com In one study validating Dibutyl phthalate-d4 (DBP-d4) for the analysis of Dibutyl phthalate (DBP), the response factor (RF), calculated as the area of the deuterated analyte divided by the area of the native analyte, was measured at multiple concentrations. qmx.com The study found that the mean RF was close to 1 and the coefficient of variation was less than 10% across concentrations from 1 to 100 ng/mL, confirming that DBP-d4 was a suitable surrogate for constructing the calibration line. qmx.com Similar validation is essential for this compound to ensure its reliability as an internal standard.
Table 1: Example Validation Data for a Deuterated Phthalate Internal Standard (DBP-d4) This table illustrates the type of data generated during the validation of a deuterated internal standard, based on the surrogate analyte approach described for DBP-d4. qmx.com
| Concentration (ng/mL) | Mean Response Factor (RF) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| 1 | 0.98 | 0.08 | 8.2 |
| 5 | 1.01 | 0.06 | 5.9 |
| 10 | 0.99 | 0.05 | 5.1 |
| 25 | 1.02 | 0.04 | 3.9 |
| 50 | 1.00 | 0.03 | 3.0 |
| 100 | 0.99 | 0.04 | 4.0 |
Addressing Matrix Effects and Analytical Interferences in Complex Samples
Matrix effects, which are the alteration of analyte response due to co-extracting compounds from the sample matrix, are a significant challenge in trace analysis, especially with LC-MS/MS. These effects can cause signal suppression or enhancement, leading to inaccurate quantification. Analytical interferences can also arise from instrument contamination or co-eluting isomeric compounds.
Strategies to Mitigate Matrix Effects:
Isotope Dilution: The most effective strategy is the use of a stable isotope-labeled internal standard like this compound. Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects during ionization. By using the ratio of the analyte signal to the internal standard signal, these effects are largely canceled out, leading to more accurate and precise results.
Matrix-Matched Calibration: When a suitable deuterated standard is not available, matrix-matched calibration is an alternative. lgcstandards.com This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. lgcstandards.comresearchgate.net This helps to mimic the matrix effects seen in the actual samples, though it requires a true blank matrix, which can be difficult to obtain for ubiquitous compounds like phthalates. qmx.com
Sample Preparation and Cleanup: Rigorous sample cleanup can remove many of the interfering compounds from the matrix. Techniques like Solid Phase Extraction (SPE) are commonly used to isolate analytes and remove interferences. lgcstandards.comresearchgate.net More advanced online techniques like turbulent flow chromatography (TFC) can also be coupled with LC-MS/MS to provide automated sample cleanup, reducing matrix effects and improving throughput. lgcstandards.com
Addressing Analytical Interferences:
Chromatographic Separation: High-resolution gas or liquid chromatography is essential to separate target analytes from isomers and other interfering compounds. For example, specific LC columns and gradient conditions are optimized to separate critical isomers.
Selective Mass Spectrometry: The use of MS/MS with Multiple Reaction Monitoring (MRM) provides high selectivity. By monitoring a specific precursor ion to product ion transition, the instrument can selectively detect the target analyte even in a complex matrix. Acquiring two or more MRM transitions for each compound increases the confidence in identification. researchgate.net In cases of persistent isobaric interferences, advanced techniques like high-resolution mass spectrometry or ion mobility spectrometry (such as SCIEX SelexION® technology) can be employed to differentiate the analyte from the interference.
Ghost Peaks: A common interference in phthalate analysis is the appearance of 'ghost peaks', which can arise from trace amounts of phthalates in the LC mobile phase. This can be addressed by using an isocratic elution mode instead of a gradient, or by installing a trap or hold-back column between the solvent mixer and the injector to retain phthalate contaminants from the HPLC system. lgcstandards.com
Strategies for Minimizing Laboratory Contamination from Ubiquitous Phthalates
Given that phthalates are present in countless laboratory products, controlling background contamination is arguably the most critical and challenging aspect of trace phthalate analysis. zeotope.comqmx.com Failure to minimize contamination leads to high method detection limits and false positive results. researchgate.net A multi-faceted approach is required to maintain a clean analytical environment.
Key Contamination Control Strategies:
Avoid Plastic Materials: The primary source of phthalate contamination is soft plastics, particularly those made from PVC. qmx.com All potential sources must be eliminated or carefully checked. This includes:
Gloves: Use non-vinyl gloves (e.g., nitrile). qmx.com
Tubing: Avoid PVC tubing in gas lines or solvent delivery systems. qmx.com
Containers and Consumables: Use glass or polypropylene (B1209903) materials instead of plastic whenever possible. Syringe filters, pipette tips, and sample vials should be screened for phthalate leaching. One study found significant leaching of DBP and DEHP from various types of plastic filter casings and pipette tips.
Solvent and Reagent Purity: Organic solvents, even high-purity grades, can be a significant source of phthalate contamination. researchgate.netqmx.com
Solvents should be redistilled or purchased in small-volume bottles specifically tested for phthalates. qmx.com
Dedicated bottles of solvents should be reserved for phthalate analysis. lgcstandards.com
High-purity water (e.g., HPLC grade) should be used. qmx.com
Glassware Preparation: All glassware must be meticulously cleaned.
Wash with surfactant, rinse thoroughly with Milli-Q water, and then perform a final rinse with a clean, high-purity solvent like acetone (B3395972) or hexane (B92381).
Bake glassware in a muffle furnace at high temperatures (e.g., 120°C for 14 hours) to drive off any adsorbed phthalates.
Environmental Control:
Minimize exposure to laboratory air and dust, which can carry phthalates. Keep samples covered with aluminum foil. qmx.com
Ideally, sample preparation and analysis should be performed in a dedicated laboratory space free of phthalate-containing materials like vinyl flooring.
Procedural Blanks: The analysis of procedural blanks with every sample batch is mandatory. A blank sample (e.g., solvent or a clean matrix) is subjected to the entire analytical procedure alongside the real samples. The results from the blank are used to monitor the background contamination level and to correct sample results if necessary. Consistent and low blank levels are a key indicator of a well-controlled analytical process.
Table 2: Common Sources of Phthalate Contamination in a Laboratory Setting This table summarizes potential contamination sources and recommended mitigation strategies based on multiple analytical studies. lgcstandards.comqmx.com
| Source Category | Specific Item / Material | Mitigation Strategy |
| Plastics & Consumables | Vinyl (PVC) gloves, tubing, flooring | Replace with non-PVC alternatives (e.g., nitrile gloves). qmx.com |
| Pipette tips, syringes, filter holders | Screen for leaching; use glass or polypropylene where possible. | |
| Parafilm®, plastic wrap | Use aluminum foil or glass stoppers. qmx.com | |
| Solvents & Reagents | Organic solvents (e.g., hexane, acetone) | Redistill solvents before use or purchase phthalate-free grade. qmx.com |
| Water | Use HPLC-grade or Milli-Q water; screen for contamination. qmx.com | |
| Apparatus & Glassware | General laboratory glassware | Rinse with clean solvent and bake at high temperature. |
| HPLC/LC-MS system components | Install a trap/hold-back column to remove system contaminants. | |
| Environment | Laboratory dust and air | Minimize sample exposure; work in a clean, dedicated area. qmx.com |
| Recycled paper products (e.g., cardboard) | Avoid storing samples in or near these materials. qmx.com |
Emerging Research Directions and Future Perspectives for Deuterated Phthalate Esters
Integration of Multi-Omics Approaches with Isotopic Tracing for Comprehensive Phthalate (B1215562) Research
The convergence of isotopic tracing with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful frontier in understanding the biological impacts of phthalates. Isotope-labeled compounds like Phthalic Acid-d4 1-Ethylpropyl Ester can be used to trace the metabolic fate of the parent compound through an organism or cell culture. By combining this with multi-omics, researchers can simultaneously map the metabolic pathway and observe the resulting cascade of biological responses at multiple molecular levels.
Recent studies have successfully employed multi-omics to investigate the effects of phthalate exposure. For instance, research on the co-exposure to phthalates and heavy metals in HepaRG cells revealed significant disturbances in the urea (B33335) cycle and choline (B1196258) metabolism. nih.gov Another study using a multi-omics approach on zebrafish demonstrated that phthalate exposure could induce cardiac defects by altering the transcriptional profile of genes critical for heart development. researchgate.net Integrating isotopic tracers into such study designs would provide a more definitive link between the biotransformation of a specific phthalate and the observed genomic, proteomic, and metabolic perturbations. This approach allows for a comprehensive understanding of toxicity pathways, moving from identifying correlations to establishing causal relationships between exposure, metabolism, and adverse outcomes. nih.gov
Table 1: Application of Multi-Omics in Phthalate Research
| Omics Branch | Research Focus | Example Findings | Relevant Study |
| Transcriptomics | Gene expression changes | Altered expression of genes involved in heart development (e.g., tbx5b, nppa) in zebrafish exposed to DEHP and DBP. researchgate.net | Mu et al. (2020) |
| Proteomics | Protein expression changes | Perturbations in urea cycle enzymes (e.g., arginase-1, -2) after co-exposure to phthalates and metals. nih.gov | Vamvakias et al. (2021) |
| Metabolomics | Changes in metabolite profiles | Disturbances in choline metabolism and mitochondrial respiration linked to phthalate and metal co-exposure. nih.gov | Vamvakias et al. (2021) |
| Multi-Omics | Integrated pathway analysis | Elucidation of catabolic machinery for benzyl (B1604629) butyl phthalate degradation in Rhodococcus sp. nih.gov | Ghosh et al. (2023) |
Advancements in Micro-Scale and High-Throughput Analytical Platforms for Deuterated Phthalate Esters
The demand for rapid and cost-effective analysis of large numbers of environmental and biological samples has spurred the development of micro-scale and high-throughput analytical platforms. Technologies like microcapillary arrays enable massively parallel and quantitative biochemical measurements on millions of protein variants or single cells. nih.gov These platforms, when adapted for environmental analysis, can significantly accelerate the screening of phthalates. For instance, a high-throughput micro-scale workflow has been developed to quantify molecularly dissolved drug concentrations, a technique readily adaptable to measuring the unbound, bioavailable fraction of phthalates in complex media. sdu.dk
The integration of deuterated standards like this compound into these high-throughput systems is critical for ensuring data quality. Isotope dilution mass spectrometry remains the gold standard for quantification, and its application in micro-scale formats minimizes matrix effects and compensates for analyte loss during sample preparation, which are significant challenges in high-throughput screening. nih.gov This combination allows for the rapid and reliable analysis of phthalate concentrations across large-scale toxicological studies or environmental monitoring programs.
Development of Novel Isotopic Labeling Strategies for Targeted Phthalate Ester Research
While deuterium (B1214612) labeling is well-established, future research will benefit from more sophisticated isotopic labeling strategies to answer specific biochemical questions. The use of multiple isotopic labels (e.g., ¹³C, ¹⁴C, and deuterium) can help overcome challenges like environmental background contamination, which often interferes with analytical studies of ubiquitous phthalates like DEHP. nih.gov This multi-isotope approach allows researchers to differentiate between a small administered dose and the background levels already present in the test system, a principle directly applicable to studying the metabolism of less common phthalates using standards like this compound.
Furthermore, advanced labeling techniques developed for NMR-based protein studies, which allow for selective and stereospecific incorporation of isotopes, could inspire new synthetic routes for phthalate tracers. ualberta.canih.govunl.pt Creating phthalate esters with isotopes placed at specific, metabolically active sites could provide unprecedented detail on biotransformation pathways, such as identifying which ester chain is cleaved first or how the aromatic ring is hydroxylated and degraded. nih.gov
Addressing Analytical Challenges in Ultra-Trace Phthalate Ester Detection
Detecting phthalates at ultra-trace levels (nanograms per liter) in complex matrices like drinking water or biological fluids presents significant analytical hurdles. nih.govnih.gov Key challenges include sample contamination from laboratory equipment, matrix-induced signal suppression or enhancement, and the potential for the esters to hydrolyze during analysis. nih.gov
The use of deuterated internal standards is the most effective strategy to address these issues. This compound, when added to a sample at the beginning of the analytical workflow, experiences the same extraction inefficiencies, matrix effects, and potential degradation as its non-labeled analogue. By measuring the ratio of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. This isotope dilution technique is crucial for methods like stir bar sorptive extraction (SBSE) and thermal desorption coupled with GC-MS, which are designed to achieve the low detection limits required by regulatory bodies. nih.govnih.gov Research has demonstrated the ability to reach detection limits as low as 3-40 ng/L for various phthalates in water using these approaches. nih.gov
Table 2: Techniques for Ultra-Trace Phthalate Analysis
| Analytical Technique | Abbreviation | Key Feature | Achieved Detection Limits | Reference |
| Stir Bar Sorptive Extraction with Liquid Desorption/Large Volume Injection-GC-MS | SBSE-LD/LVI-GC-MS | High pre-concentration factor for water samples. | 3-40 ng/L | Nogueira et al. (2006) |
| Thermal Desorption-Gas Chromatography-Mass Spectrometry | TD-GC-MS | Direct analysis of air and surface contaminants. | 0.05 µg/m³ (air); 0.03 ng/cm² (surface) | Lu et al. (2005) |
| Dispersive Liquid-Liquid Microextraction-GC-MS | DLLME-GC-MS | Rapid microextraction for complex matrices like honey. | <13 ng/g | Notardonato et al. (2021) |
| Deep Eutectic Solvent Vortex-Assisted Liquid-Liquid Microextraction | DES-VALLME | Green extraction solvent for water and plastics. | Not specified | Li et al. (2021) |
Theoretical and Computational Advances in Phthalate Ester Environmental and Biochemical Modeling
Computational chemistry and environmental fate models are becoming indispensable tools for predicting the behavior and impact of phthalates. Multimedia urban models can simulate the distribution and fate of phthalate acid esters (PAEs) across different environmental compartments, including air, water, soil, and vegetation, identifying primary sinks for these pollutants. pjoes.com For example, simulations have shown that air and soil are the main sinks for the total mass of PAEs in an urban environment. pjoes.com
On a molecular level, Density Functional Theory (DFT) calculations are being used to compute key chemical parameters like dipole moment, polarizability, and proton affinity for phthalate esters. nih.gov This information helps predict their reactivity and aids in the interpretation of mass spectrometry data. nih.gov Evaluative fate modeling, which uses physical-chemical properties like solubility and partition coefficients, helps to understand differences in environmental partitioning, persistence, and transport potential among different phthalates. researchgate.net Such models indicate that while higher molecular weight phthalates are more persistent, their increased sorption to soil and aerosols reduces their potential for long-range transport. researchgate.net Incorporating data from studies using deuterated tracers can help to validate and refine the accuracy of these predictive models.
Differentiation of Natural and Anthropogenic Phthalate Sources using Isotopic Fingerprinting
While most environmental phthalates are of industrial origin, some are also produced naturally by plants and microorganisms, complicating source apportionment. Isotopic fingerprinting, which analyzes the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C), offers a promising solution. Different production pathways, whether industrial synthesis or biological processes, can result in distinct isotopic signatures in the final phthalate molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phthalic Acid-d4 1-Ethylpropyl Ester, and how do reaction conditions influence deuteration efficiency?
- Methodological Answer : The synthesis typically involves esterification of deuterated phthalic anhydride (ring-d4) with 1-ethylpropanol under acid catalysis. Reaction parameters such as temperature (optimized at 80–100°C), solvent choice (e.g., anhydrous toluene), and catalyst concentration (e.g., sulfuric acid at 0.5–1.0 mol%) critically affect deuteration retention. Post-synthesis purification via fractional distillation or column chromatography ensures minimal isotopic scrambling. Deuterium loss can occur during prolonged reflux; thus, reaction time should be minimized (<6 hours) .
Q. Which spectroscopic and chromatographic methods are routinely employed for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR shows suppressed aromatic proton signals (due to deuterium substitution), while C NMR confirms deuteration via isotopic shifts (~0.15–0.3 ppm downfield for deuterated carbons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion at m/z 254.31 (CHDO), with fragmentation patterns distinct from non-deuterated analogs.
- Gas Chromatography (GC) : Paired with flame ionization detection (FID), retention time shifts (~1–2% shorter) due to deuterium’s reduced van der Waals interactions .
Advanced Research Questions
Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters to enhance sensitivity for this compound in complex biological matrices?
- Methodological Answer :
- Column Selection : Use a C18 reverse-phase column with 2.6 µm particle size for improved resolution.
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid enhances ionization efficiency in electrospray ionization (ESI)-MS.
- Ion Monitoring : Employ multiple reaction monitoring (MRM) targeting m/z 254 → 153 (quantifier) and 254 → 121 (qualifier) transitions. Limit of detection (LOD) can reach 0.1 ng/mL with signal-to-noise (S/N) >10 .
Q. What strategies resolve discrepancies between theoretical and observed deuterium incorporation levels during stability studies?
- Methodological Answer :
- Isotopic Purity Assessment : Use isotope ratio mass spectrometry (IRMS) to quantify D/H ratios. Deviations >5% suggest isotopic exchange during storage or synthesis.
- Stability Controls : Store samples at 0–6°C in amber vials to minimize thermal degradation and photolytic deuterium loss. Accelerated stability studies (40°C/75% RH for 4 weeks) predict long-term behavior .
Q. In comparative toxicokinetic studies, how does the deuterated form’s metabolic stability differ from the non-deuterated counterpart?
- Methodological Answer :
- Deuterium Isotope Effect (DIE) : The C-D bond’s higher stability slows hepatic cytochrome P450-mediated oxidation. For example, deuterated esters show 2–3x longer half-life in rodent models.
- Methodological Controls : Use stable isotope-labeled internal standards (e.g., C analogs) to correct for matrix effects in LC-MS/MS. Validate assays via spike-recovery experiments (85–115% acceptable range) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on environmental persistence of this compound in sediment samples?
- Methodological Answer :
- Sample Preparation Variability : Compare extraction methods (e.g., Soxhlet vs. pressurized liquid extraction). Inconsistent recoveries may arise from incomplete deuterium retention during sonication.
- Interlaboratory Calibration : Harmonize GC-MS parameters (e.g., splitless injection, 250°C inlet temperature) and reference materials (e.g., ISO 18856-2004 phthalate mixtures) to reduce variability .
Tables for Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
